BX048

P2Y12 Receptor Platelet Aggregation In Vitro Pharmacology

Procure (Rac)-BX 048 to leverage its direct, reversible P2Y12 antagonism, eliminating the confounding variables of hepatic CYP bioactivation required by prodrugs like BX 667 or irreversible thienopyridines. This racemic mixture is essential for researchers isolating Gi-coupled signaling via cAMP rescue in washed platelets, validating species-dependent aggregometry, or serving as the definitive analytical reference standard for BX 667 pharmacokinetic studies.

Molecular Formula C27H34N4O9
Molecular Weight 558.6 g/mol
CAS No. 478005-11-7
Cat. No. B3268316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBX048
CAS478005-11-7
Synonyms4-(((4-(1-carboxy-1-methylethoxy)-7-methylquinolin-2-yl)carbonyl)amino)-5-(4-(ethoxycarbonyl)piperazin-1-yl)-5-oxopentanoic acid
BX 048
BX-048
BX048 cpd
Molecular FormulaC27H34N4O9
Molecular Weight558.6 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C(=O)C(CCC(=O)O)NC(=O)C2=NC3=C(C=CC(=C3)C)C(=C2)OC(C)(C)C(=O)O
InChIInChI=1S/C27H34N4O9/c1-5-39-26(38)31-12-10-30(11-13-31)24(35)18(8-9-22(32)33)29-23(34)20-15-21(40-27(3,4)25(36)37)17-7-6-16(2)14-19(17)28-20/h6-7,14-15,18H,5,8-13H2,1-4H3,(H,29,34)(H,32,33)(H,36,37)
InChIKeyMCBLPJPMVOVJCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-hydroxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid (CAS 478005-11-7) – A Reversible P2Y12 Receptor Antagonist for Antiplatelet Research


The compound, widely cataloged as (Rac)-BX 048, is a synthetic, reversible antagonist of the P2Y12 purinergic receptor [1]. It functions as the primary active metabolite of the prodrug BX 667, directly inhibiting ADP-induced platelet aggregation [2]. This racemic mixture is a key tool compound in thrombosis and hemostasis research, specifically for evaluating the pharmacodynamic and pharmacokinetic behavior of reversible P2Y12 blockade without the requirement for hepatic bioactivation [3].

5-(4-Ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-hydroxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic Acid: Why Simple P2Y12 Inhibitor Substitution is Invalid


Substitution with other P2Y12 antagonists, including the prodrug BX 667, is scientifically unsound due to fundamental differences in molecular pharmacology and practical utility. Unlike irreversible thienopyridines (e.g., clopidogrel) that require hepatic CYP-mediated bioactivation and bind covalently, (Rac)-BX 048 acts directly and reversibly, preventing the cAMP decrease induced by ADP without permanent receptor inactivation [1]. Furthermore, while structurally similar to its prodrug BX 667, (Rac)-BX 048 exhibits drastically different pharmacokinetics, notably a lack of high oral bioavailability observed in BX 667, making it essential for specific intravenous or ex vivo assay contexts where metabolic activation is confounding [2]. These distinct mechanistic and ADME profiles render it irreplaceable for researchers isolating the effects of direct, reversible P2Y12 antagonism.

5-(4-Ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-hydroxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic Acid: Quantified Differential Evidence for Scientific Procurement


Direct P2Y12 Antagonism and Species-Specific Potency Profile for ADP-Induced Platelet Aggregation

As the active metabolite of BX 667, (Rac)-BX 048 demonstrates direct, species-dependent inhibition of ADP-induced platelet aggregation without requiring prodrug conversion [1]. While the prodrug BX 667 shows IC50 values of 97 nM (human), 317 nM (dog), and 3000 nM (rat), (Rac)-BX 048 maintains potent activity in human blood with an IC50 of 290 nM [2]. This direct activity eliminates the variable of prodrug metabolism, offering a cleaner in vitro tool for assessing P2Y12 engagement.

P2Y12 Receptor Platelet Aggregation In Vitro Pharmacology

Reversible Inhibition Profile and cAMP Rescue Function

Unlike irreversible antagonists such as clopidogrel, (Rac)-BX 048 is a reversible inhibitor of platelet aggregation [1]. Crucially, it functionally prevents the decrease in cAMP induced by ADP treatment of platelets, a hallmark of Gi-coupled P2Y12 activation that is not observed with direct prodrugs or covalent binders [2].

Receptor Pharmacology cAMP Signaling Mechanism of Action

Selectivity Profile Against Purinergic Receptors P2Y1 and P2Y6

Specificity was demonstrated in cell lines expressing the related purinergic receptors P2Y1 and P2Y6, as well as a broad panel of other receptors and enzymes, confirming that (Rac)-BX 048 is a selective P2Y12 antagonist [1]. This selectivity is crucial for dissecting P2Y12-specific contributions in complex biological systems where other P2Y receptors are co-expressed.

Selectivity Off-Target Screening P2Y Receptors

Arachidonic Acid Pathway Cross-Talk: Inhibition of Secondary Aggregation

Beyond direct ADP antagonism, (Rac)-BX 048 inhibits platelet aggregation induced by arachidonic acid, a key mediator of the thromboxane A2 pathway, with an IC50 of 15 μM . This demonstrates a functional downstream blockade of amplification loops that are independent of direct ADP stimulation, a property shared with some but not all P2Y12 antagonists [1].

Arachidonic Acid Cascade Thromboxane Platelet Activation

Unfavorable Oral Bioavailability Dictates Specific Experimental Utility

In direct contrast to its prodrug BX 667, which exhibits high oral bioavailability in both dog and rat, (Rac)-BX 048 is not orally bioavailable [1]. This critical PK distinction dictates that (Rac)-BX 048 is unsuitable for oral dosing studies in vivo, but it is the active molecular species responsible for antiplatelet effects following IV administration of BX 667 [2].

Pharmacokinetics Bioavailability Route of Administration

5-(4-Ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-hydroxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic Acid: Validated Application Scenarios Based on Differential Evidence


In Vitro Mechanistic Studies of Reversible P2Y12 Antagonism and cAMP Rescue

Leverage the reversible binding mechanism and functional cAMP rescue of (Rac)-BX 048 to dissect Gi-coupled P2Y12 signaling pathways in human washed platelets or cell lines expressing the receptor [1]. Unlike irreversible inhibitors (clopidogrel), washout experiments can demonstrate recovery of receptor function, and the compound's ability to prevent ADP-induced cAMP decrease allows for precise study of adenylate cyclase modulation.

Ex Vivo Platelet Function Assays in Species-Specific Pharmacology Studies

Utilize (Rac)-BX 048 as a direct-acting, species-variable inhibitor in whole blood or platelet-rich plasma aggregometry assays across human, dog, and rat models [1]. Its metabolism-independent activity eliminates the need for prodrug conversion, making it the superior choice for characterizing species differences in P2Y12 sensitivity and for validating ex vivo platelet inhibition assays.

Analytical Reference Standard for LC-MS/MS Quantification of Active Metabolite Exposure

Employ (Rac)-BX 048 as a certified analytical reference standard for quantifying plasma concentrations of the active metabolite following administration of the orally bioavailable prodrug, BX 667 [1]. Given its low oral bioavailability, (Rac)-BX 048 is the critical analyte for establishing PK/PD relationships in preclinical species, ensuring accurate measurement of target engagement.

Investigation of Platelet Activation Amplification via Arachidonic Acid Pathway

Apply (Rac)-BX 048 to study the cross-talk between P2Y12 blockade and the arachidonic acid/thromboxane A2 pathway [1]. The compound's quantifiable inhibition of arachidonic acid-induced aggregation (IC50 = 15 μM) provides a unique advantage over prodrugs like BX 667 for exploring the secondary amplification loops in platelet activation and the broader impact of P2Y12 antagonism beyond ADP.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for BX048

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.